![molecular formula C17H19Cl3N2O2S B2610042 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1351633-58-3](/img/structure/B2610042.png)
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,5-dichlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done by reacting the piperazine derivative with a thiophene-containing reagent under appropriate conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorobenzoyl group would yield a benzyl derivative.
科学研究应用
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor antagonist or agonist.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol: This compound has a similar piperazine structure but with a methoxyphenyl group instead of a dichlorobenzoyl group.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound features a similar piperazine and thiophene structure but with different substituents.
Uniqueness
2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both the dichlorobenzoyl and thiophene groups, which may confer distinct biological activities and chemical properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQCIDUVNZIEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)
![ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2609962.png)
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
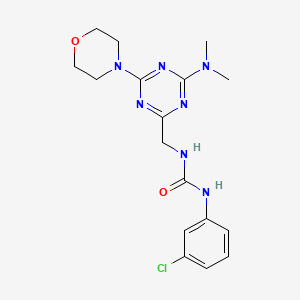
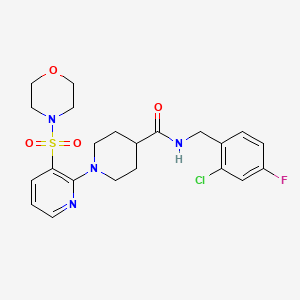
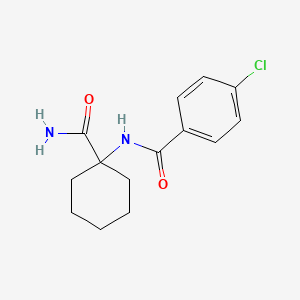
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
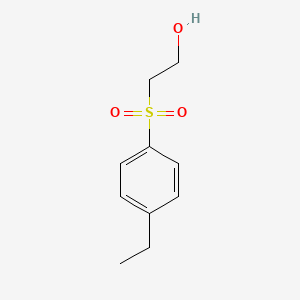
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
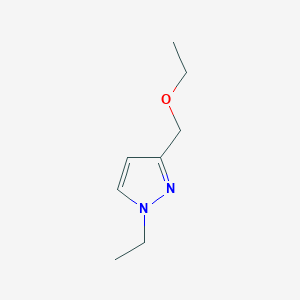
![5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2609979.png)
![3-(3-chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2609982.png)
